molecular formula C15H17N3O4 B12176291 N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide

N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide

Cat. No.: B12176291
M. Wt: 303.31 g/mol
InChI Key: RRWNTGQXTIJWEZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a propanamide chain containing a methoxyisoxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Acetamidophenyl Intermediate: Starting with a suitable aniline derivative, the acetamido group can be introduced through acetylation using acetic anhydride under acidic conditions.

    Introduction of the Methoxyisoxazole Moiety: The methoxyisoxazole ring can be synthesized separately through cyclization reactions involving appropriate precursors such as methoxy-substituted nitriles and hydrazines.

    Coupling of Intermediates: The final step involves coupling the acetamidophenyl intermediate with the methoxyisoxazole intermediate using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)butanamide: Similar structure with a butanamide chain instead of propanamide.

    N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)ethanamide: Similar structure with an ethanamide chain.

    N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)pentanamide: Similar structure with a pentanamide chain.

Uniqueness

The uniqueness of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide lies in its specific combination of functional groups and molecular structure, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H17N3O4/c1-10(19)16-11-4-3-5-12(8-11)17-14(20)7-6-13-9-15(21-2)18-22-13/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

RRWNTGQXTIJWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

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